Potassium bis(2-ethylhexyl) phosphate is an organophosphorus compound with the molecular formula and a molecular weight of 360.51 g/mol. It is a potassium salt derived from bis(2-ethylhexyl) phosphate, characterized by its light yellow color and viscous nature. The compound exhibits a density of approximately 0.983 g/cm³ and has a melting point around -50ºC, with a boiling point of about 393.4ºC at standard atmospheric pressure .
Potassium bis(2-ethylhexyl) phosphate can be synthesized through several methods:
Potassium bis(2-ethylhexyl) phosphate finds applications across various fields:
Studies on interaction mechanisms involving potassium bis(2-ethylhexyl) phosphate focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that it can interact with various metal ions, potentially affecting its solubility and bioavailability. Furthermore, investigations into its interactions with cellular membranes suggest that it may impact membrane fluidity and permeability due to its amphiphilic nature .
Several compounds share structural similarities with potassium bis(2-ethylhexyl) phosphate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(2-ethylhexyl) phosphate | C16H35O4P | Commonly used as a plasticizer; potential endocrine disruptor |
| Di-n-butyl phosphate | C12H27O4P | Used primarily as a solvent; lower molecular weight |
| Tris(2-ethylhexyl) phosphate | C24H51O4P | Larger structure; used in specialized applications |
| Dimethyl phosphonate | C3H9O4P | Used as a chemical intermediate; less hydrophobic |
Uniqueness: Potassium bis(2-ethylhexyl) phosphate is distinguished by its potassium salt form, which enhances its solubility in aqueous environments compared to other similar compounds. This property makes it particularly useful in applications requiring effective dispersal in water-based systems.
The synthesis of potassium bis(2-ethylhexyl) phosphate typically begins with phosphorylation of 2-ethylhexanol using phosphorus oxychloride (POCl3). A patented method employs a composite catalyst system comprising aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate (NH4VO3) in molar ratios of 100:0.1–0.5:0.01–0.05. This system enhances Lewis acidity, achieving 85–92% conversion efficiency at 40–70°C. Critical parameters include:
The catalytic mechanism involves POCl3 activation through AlCl3-coordinated phosphorus centers, followed by nucleophilic attack by 2-ethylhexanol. Fourier-transform infrared (FTIR) studies confirm P=O bond formation at 1250 cm⁻¹ and P–O–C stretches at 1050 cm⁻¹.
Esterification of intermediate chlorophosphate derivatives requires aprotic solvents to minimize hydrolysis. Technical specifications from the Heavy Water Board outline a two-stage process:
Key solvent properties:
| Parameter | Value | Method |
|---|---|---|
| Dielectric constant | 1.88–1.94 | ASTM D924 |
| Boiling point | 68–70°C | ASTM D1078 |
| Viscosity | 0.31–0.34 cP | ASTM D445 |
Solvent choice critically affects reaction kinetics, with hexane reducing byproduct formation by 23% compared to toluene.
Hydrolysis of D2EHCp to the phosphoric acid intermediate precedes potassium salt formation. The Russian patent RU2421460C2 details steam hydrolysis at 95–100°C, producing 95–96% pure bis(2-ethylhexyl) phosphoric acid (D2EHPA). Subsequent neutralization with KOH (45–60 wt%) yields the potassium salt:
$$
\text{D2EHPA} + \text{KOH} \rightarrow \text{K-D2EHP} + \text{H}_2\text{O}
$$
Optimized conditions include:
Post-neutralization, vacuum distillation at 100–120°C removes residual water (<0.01 wt%).
Advanced catalytic systems integrate ionic liquids to improve reaction efficiency. The CN105440072A patent demonstrates that 1-ethyl-3-methylimidazole fluoroform sulfonate increases Lewis acid strength, boosting phosphorylation yields by 18–22%. Performance metrics:
| Catalyst Component | Yield Increase | Reaction Time Reduction |
|---|---|---|
| AlCl3 alone | Baseline | Baseline |
| AlCl3 + ionic liquid | +18–22% | 25–30% |
| AlCl3 + NH4VO3 | +12–15% | 15–20% |
Thermogravimetric analysis (TGA) confirms catalyst stability up to 570°C, enabling reuse for 5–7 cycles without significant activity loss.
Potassium bis(2-ethylhexyl) phosphate acts as an anionic extractant, releasing bis(2-ethylhexyl) phosphate ions into the organic phase. These ions coordinate with metal cations through ion-exchange mechanisms, forming stable complexes. For example, in cobalt (Co²⁺) extraction, the phosphate group binds to Co²⁺, creating a neutral complex that partitions into the organic phase. Studies using analogous extractants like bis(2-ethylhexyl) phosphoric acid (D2EHPA) demonstrate activation energies exceeding 10 kcal mol⁻¹, indicating chemically controlled extraction processes [1] [7]. The coordination efficiency depends on factors such as pH, with optimal donor phase pH ranges between 4.5 and 5.5 for Co²⁺ [1].
This compound facilitates the separation of rare earth elements (REEs) by leveraging differences in complex stability. In hydrochloric acid systems, bis(2-ethylhexyl) phosphate derivatives selectively extract light REEs (e.g., La³⁺, Ce³⁺) over heavy REEs (e.g., Yb³⁺, Er³⁺) due to variations in ionic radii and charge density [2] [5]. For instance, separation factors for yttrium (Y) and dysprosium (Dy) reach 9:1 under optimized sulfuric acid stripping conditions [5]. The potassium salt’s ionic nature may enhance phase transfer efficiency compared to non-ionic analogs.
Table 1: Comparison of rare earth element separation factors using phosphate-based extractants.
| Element Pair | Separation Factor | System Conditions |
|---|---|---|
| Y/Dy | 9 | H₂SO₄ (4–6 mol/L) [5] |
| Yb/Er | 12 | H₂SO₄ (4–6 mol/L) [5] |
The compound is effective in recovering transition metals like cobalt and vanadium. In multidroplet liquid membrane (MDLM) systems, bis(2-ethylhexyl) phosphate achieves >94.79% Co²⁺ transport efficiency from donor to acceptor phases [1]. For vanadium (V(V)), extraction efficiency varies with diluents, reaching 51.9% in n-heptane at 25% (v/v) extractant concentration [3]. The potassium salt’s solubility profile influences organic-phase kinetics, with kerosene-based systems showing slower mass transfer due to higher interfacial tension [3].
The surfactant properties of potassium bis(2-ethylhexyl) phosphate enhance extraction kinetics by reducing interfacial tension between aqueous and organic phases. In vanadium recovery, diluent choice critically impacts efficiency:
Table 2: Vanadium(V) extraction efficiency with bis(2-ethylhexyl) phosphate in different diluents.
| Diluent | Optimal Extractant Concentration (% v/v) | Extraction Efficiency (%) |
|---|---|---|
| n-Heptane | 25 | 51.9 |
| Xylene | 10 | 36.9 |
| Kerosene | 10 | 17.0 |
Potassium bis(2-ethylhexyl) phosphate represents a significant organophosphorus compound with distinctive molecular interaction characteristics. The compound, with the molecular formula C₁₆H₃₄KO₄P and molecular weight of 360.51 g/mol [1] [2] [3], exhibits complex behavior in various chemical environments due to its amphiphilic nature and ionizable phosphate group. Understanding the molecular interactions of this compound is crucial for its applications in metal extraction processes, surfactant systems, and catalytic reactions.
The protonation behavior of potassium bis(2-ethylhexyl) phosphate is fundamental to understanding its chemical reactivity and coordination properties. The phosphate group in this compound exhibits characteristic acid-base behavior with a well-defined dissociation constant that governs its ionization state under various pH conditions [4] [5].
The primary protonation site in potassium bis(2-ethylhexyl) phosphate is the phosphate oxygen atom, which can accept or donate protons depending on the solution pH. Research has established that the pKa value for the compound is approximately 1.47 under standard conditions [4] [6], indicating that the phosphate group exists predominantly in its deprotonated form at physiological pH values. This relatively low pKa value is characteristic of organophosphate esters and reflects the electron-withdrawing effect of the phosphorus center and the stabilization of the conjugate base through resonance.
The protonation equilibrium can be represented as:
$$ \text{(RO)₂PO₂H} \rightleftharpoons \text{(RO)₂PO₂⁻} + \text{H⁺} $$
where R represents the 2-ethylhexyl group. The equilibrium position is strongly dependent on solution conditions, including ionic strength, temperature, and the presence of coordinating species [7] [5].
Temperature effects on protonation dynamics reveal that the pKa value exhibits a negative temperature coefficient of approximately -0.002 K⁻¹, indicating that higher temperatures favor the deprotonated form [8]. This temperature dependence has important implications for extraction processes that operate at elevated temperatures, as it affects the charge distribution and coordination behavior of the ligand.
Ionic strength also significantly influences protonation equilibria through activity coefficient changes and specific ion interactions. Studies have shown that increasing ionic strength generally leads to a slight increase in apparent pKa values due to electrostatic screening effects [7]. The ionic strength effect can be quantified using the Davies equation or more sophisticated activity coefficient models for accurate prediction of protonation behavior in complex electrolyte solutions.
| Parameter | Value | Reference Conditions |
|---|---|---|
| pKa value | 1.47 | Aqueous solution, 25°C, I = 0.1 M |
| Dissociation constant (25°C) | 3.4 × 10⁻² M | Standard conditions |
| pH range of predominance (monoprotonated) | 0.5 - 2.5 | Based on Henderson-Hasselbalch equation |
| pH range of predominance (deprotonated) | > 3.0 | Based on Henderson-Hasselbalch equation |
| Temperature coefficient (dpKa/dT) | -0.002 K⁻¹ | Temperature range 15-35°C |
| Ionic strength effect coefficient | 0.15 | Ionic strength range 0.1-1.0 M |
The protonation state directly affects the coordination behavior of potassium bis(2-ethylhexyl) phosphate with metal ions. In the protonated form, the ligand acts as a neutral donor, while in the deprotonated form, it functions as an anionic chelating agent with enhanced binding affinity for metal cations [9] [10]. This pH-dependent coordination behavior is exploited in selective metal extraction processes where pH control allows for discrimination between different metal ions based on their coordination preferences.
The interfacial adsorption behavior of potassium bis(2-ethylhexyl) phosphate is governed by its amphiphilic molecular structure, which consists of hydrophobic alkyl chains and a hydrophilic phosphate head group. This structural feature enables the compound to accumulate at various interfaces, including air-water, water-organic solvent, and solid-liquid boundaries [11] [12] [13].
At air-water interfaces, potassium bis(2-ethylhexyl) phosphate demonstrates significant surface activity, reducing surface tension through the formation of oriented monolayers. The critical aggregation concentration has been determined to be approximately 1.6 μM in aqueous solutions [14], which is remarkably low compared to conventional surfactants, indicating strong interfacial affinity. The surface tension reduction capability reaches up to 15.8 mN/m at saturation coverage, demonstrating the compound's effectiveness as a surface-active agent.
The adsorption isotherm at air-water interfaces follows Langmuir-type behavior at low concentrations, transitioning to more complex multilayer adsorption at higher concentrations. Surface tension measurements reveal that the compound exhibits characteristic surfactant behavior with a distinct break point corresponding to the critical aggregation concentration. Above this concentration, the formation of aggregated structures in the bulk solution competes with interfacial adsorption [15].
At water-organic solvent interfaces, particularly in kerosene-water systems commonly used in liquid-liquid extraction, potassium bis(2-ethylhexyl) phosphate shows enhanced interfacial activity with surface tension reductions of up to 25.2 mN/m [11]. The compound preferentially partitions to the interface, forming reversed micelle structures that facilitate the transfer of metal ions from the aqueous phase to the organic phase. The interfacial film exhibits remarkable stability and can accommodate significant amounts of extracted metal complexes without losing its structural integrity.
| Interface Type | Surface Activity (mN/m reduction) | Critical Aggregation Concentration (μM) | Adsorption Mechanism | Adsorption Kinetics (min) |
|---|---|---|---|---|
| Water-organic solvent | 28.5 | 1.6 | Monolayer formation | 15-30 |
| Aqueous-kerosene | 25.2 | 2.1 | Reversed micelle formation | 45-60 |
| Air-water | 15.8 | 1.8 | Surface monolayer | 10-20 |
| Clay mineral-water | N/A | N/A | Chemisorption | < 5 |
| Metal oxide-water | N/A | N/A | Electrostatic adsorption | 5-15 |
The interaction with solid surfaces, particularly clay minerals and metal oxides, involves more complex adsorption mechanisms. On clay mineral surfaces such as kaolinite and smectite, potassium bis(2-ethylhexyl) phosphate undergoes rapid chemisorption through the interaction of the phosphate group with surface cations [4]. This interaction is characterized by high binding affinity and near-irreversible adsorption kinetics, typically reaching equilibrium within 5 minutes of contact.
Molecular dynamics simulations have provided detailed insights into the interfacial structure and dynamics of potassium bis(2-ethylhexyl) phosphate at various interfaces [16] [15]. These studies reveal that the phosphate head group maintains specific orientations relative to the interface, with the alkyl chains extending into the organic phase or forming hydrophobic domains. The simulations also demonstrate the role of hydrogen bonding and electrostatic interactions in stabilizing interfacial structures.
The pH dependence of interfacial adsorption reflects the protonation state of the phosphate group. At low pH values where the phosphate group is protonated, the compound exhibits enhanced solubility in organic phases and reduced interfacial activity. Conversely, at higher pH values, the deprotonated form shows increased interfacial accumulation due to stronger electrostatic interactions with the aqueous phase [5].
The synergistic behavior of potassium bis(2-ethylhexyl) phosphate with various neutral and acidic organophosphorus compounds represents one of the most important aspects of its coordination chemistry. Synergistic extraction systems combining this compound with complementary ligands achieve significantly enhanced metal extraction efficiency and selectivity compared to single-ligand systems [17] [18] [19].
The most extensively studied synergistic system involves the combination of potassium bis(2-ethylhexyl) phosphate with trioctylphosphine oxide (TOPO). This system demonstrates an enhancement factor of 15.2 for rare earth metal extraction, with an optimal molar ratio of 1:0.4 (KEHP:TOPO) [17]. The synergistic effect arises from the formation of mixed-ligand complexes with stoichiometry ML₂·2TOPO, where the phosphate provides the primary coordination sites and TOPO molecules occupy the remaining coordination positions, effectively neutralizing the metal charge and enhancing lipophilicity.
X-ray absorption spectroscopy studies have confirmed the formation of these mixed complexes and provided detailed structural information about the coordination environment [20]. The lanthanide ions in these complexes exhibit coordination numbers of 6-8, with the phosphate oxygens forming the primary coordination sphere and TOPO oxygens occupying secondary positions. The Ln-O distances range from 2.28 to 2.52 Å depending on the ionic radius of the metal ion.
The synergistic interaction with tributyl phosphate (TBP) shows different characteristics, with an enhancement factor of 8.7 and optimal molar ratio of 1:0.6 . The resulting complexes have stoichiometry ML₃·3TBP, indicating that TBP acts primarily as a solvating agent rather than a direct coordinating ligand. This system is particularly effective for actinide extraction, where the high coordination numbers can be accommodated.
| Synergistic Agent | Enhancement Factor | Optimal Molar Ratio (KEHP : Agent) | Complex Stoichiometry | Selectivity Improvement |
|---|---|---|---|---|
| Trioctylphosphine oxide (TOPO) | 15.2 | 1:0.4 | ML₂·2TOPO | Moderate |
| Tributyl phosphate (TBP) | 8.7 | 1:0.6 | ML₃·3TBP | Low |
| Bis(2,4,4-trimethylpentyl)phosphinic acid | 22.4 | 1:0.3 | ML₂·BTMPP | High |
| N,N-dioctylhydroxylamine | 12.8 | 1:0.5 | ML₂·2DOHA | Moderate |
| Crown ethers | 6.3 | 1:0.8 | ML·CE | High |
The most effective synergistic system involves bis(2,4,4-trimethylpentyl)phosphinic acid (BTMPP), which achieves an enhancement factor of 22.4 with high selectivity improvement [18]. This system operates through a complementary extraction mechanism where the phosphate and phosphinic acid ligands form highly stable mixed complexes with stoichiometry ML₂·BTMPP. The high selectivity arises from the different coordination preferences of various metal ions for the mixed-ligand environment.
Thermodynamic analysis of synergistic systems reveals that the enhanced extraction results from both enthalpic and entropic contributions [19]. The formation of mixed-ligand complexes is generally exothermic due to favorable ligand-metal interactions, while the configurational entropy increase from multiple complex species contributes to the overall stability. The entropy-driven synergistic effect is particularly pronounced in systems with significant structural diversity in the coordination sphere.
The mechanism of synergistic enhancement involves several factors: charge neutralization through complementary ligand coordination, enhanced lipophilicity of the extracted complexes, reduced hydration of the metal center, and favorable cooperative binding effects. Molecular dynamics simulations have shown that synergistic agents can modify the solvation sphere structure, leading to more compact and stable extracted species [19].
The solvation sphere of metal ions coordinated to potassium bis(2-ethylhexyl) phosphate undergoes significant structural modifications that influence the extraction efficiency and selectivity of the ligand system. These modifications involve changes in coordination number, bond distances, hydration patterns, and overall complex geometry [20] [22] [23].
Lanthanide ions exhibit systematic variations in their coordination behavior with potassium bis(2-ethylhexyl) phosphate across the series. Light lanthanides (La³⁺, Nd³⁺) typically maintain coordination numbers of 8-9, while heavy lanthanides (Dy³⁺, Lu³⁺) show reduced coordination numbers of 6-8 [20]. This trend reflects the lanthanide contraction effect, where decreasing ionic radii lead to reduced coordination capacity and stronger metal-ligand bonds.
The Ln-O bond distances decrease systematically from 2.52 ± 0.05 Å for La³⁺ to 2.28 ± 0.03 Å for Lu³⁺, consistent with the ionic radii trend [20]. Similarly, the Ln-P distances show a corresponding decrease from 3.45 ± 0.08 Å to 3.28 ± 0.04 Å. These structural parameters have been determined through extended X-ray absorption fine structure (EXAFS) spectroscopy and provide quantitative measures of the coordination environment.
| Metal Ion | Coordination Number | Ln-O Distance (Å) | Ln-P Distance (Å) | Hydration Number | Complex Stability (log β) |
|---|---|---|---|---|---|
| La³⁺ | 8-9 | 2.52 ± 0.05 | 3.45 ± 0.08 | 2-3 | 12.8 |
| Nd³⁺ | 8-9 | 2.48 ± 0.04 | 3.42 ± 0.07 | 2-3 | 13.2 |
| Eu³⁺ | 8 | 2.45 ± 0.03 | 3.38 ± 0.06 | 1-2 | 13.8 |
| Dy³⁺ | 6-8 | 2.38 ± 0.04 | 3.35 ± 0.05 | 1-2 | 14.5 |
| Lu³⁺ | 6 | 2.28 ± 0.03 | 3.28 ± 0.04 | 0-1 | 15.2 |
The hydration sphere undergoes dramatic modifications upon complex formation. In aqueous solution, lanthanide ions are typically surrounded by 8-9 water molecules in their first coordination sphere [24]. Upon coordination with potassium bis(2-ethylhexyl) phosphate, the hydration number decreases significantly, ranging from 2-3 for light lanthanides to 0-1 for heavy lanthanides. This dehydration process is energetically favorable and contributes to the thermodynamic driving force for complex formation.
Molecular dynamics simulations have provided detailed insights into the dynamic nature of the solvation sphere [16] [15]. These studies reveal that the coordinated phosphate ligands create a hydrophobic microenvironment around the metal center, effectively excluding water molecules from the inner coordination sphere. The alkyl chains of the ligand form a cage-like structure that shields the metal-ligand core from bulk solvent interactions.
The solvation sphere modifications also involve changes in the coordination geometry. While aqueous lanthanide ions typically adopt irregular coordination geometries due to the flexibility of water coordination, the phosphate complexes show more defined structural arrangements. The bidentate coordination mode of the phosphate group constrains the ligand arrangement and leads to more predictable complex geometries.
Solvent effects play a crucial role in determining the extent of solvation sphere modifications. In polar solvents, the extracted complexes retain some degree of solvation, while in nonpolar organic solvents, the complexes become essentially anhydrous [22]. This solvent-dependent behavior affects the extraction equilibria and has important implications for the design of separation processes.
The complex stability constants increase systematically across the lanthanide series, from log β = 12.8 for La³⁺ to log β = 15.2 for Lu³⁺, reflecting the enhanced metal-ligand interactions with decreasing ionic radius. This stability trend correlates directly with the degree of solvation sphere modification, where more extensive dehydration and shorter bond distances lead to stronger complexes.